4,4-Difluoro-1-methylpiperidine chemical properties
4,4-Difluoro-1-methylpiperidine chemical properties
An In-Depth Technical Guide to 4,4-Difluoro-1-methylpiperidine: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. Among the privileged structures in medicinal chemistry, the piperidine ring is ubiquitous, appearing in a vast array of approved therapeutics. The geminal difluorination of this ring system, particularly at the 4-position, offers a powerful tool to modulate its physicochemical properties without drastically altering its three-dimensional conformation.
This technical guide provides a comprehensive overview of 4,4-Difluoro-1-methylpiperidine, a valuable building block for the synthesis of novel therapeutics. We will delve into its core chemical properties, propose a robust synthetic pathway, and explore its emerging applications in the development of next-generation pharmaceuticals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this fluorinated scaffold. The piperidin-4-one core, from which this compound is derived, is a well-established pharmacophore with a history of use in developing agents with anticancer and anti-HIV activities[1]. The introduction of the gem-difluoro group at the 4-position is a key modification that enhances its utility.
Physicochemical Properties: A Comparative Analysis
Understanding the fundamental physicochemical properties of 4,4-Difluoro-1-methylpiperidine is crucial for its effective use in synthesis and drug design. While experimental data for the N-methylated compound is scarce, we can infer its properties from its parent compound, 4,4-difluoropiperidine, and its hydrochloride salt.
| Property | 4,4-Difluoropiperidine | 4,4-Difluoropiperidine HCl | 4,4-Difluoro-1-methylpiperidine (Predicted/Computed) |
| Molecular Formula | C₅H₉F₂N[2] | C₅H₉F₂N · HCl | C₆H₁₁F₂N[3] |
| Molecular Weight | 121.13 g/mol [2][4] | 157.59 g/mol | 135.16 g/mol |
| Appearance | Yellow Oil[5][6] | Solid | N/A |
| Boiling Point | 34°C at 12 mmHg[5][6] | N/A | N/A |
| Melting Point | N/A | 173-177 °C | N/A |
| Density | 1.08 ± 0.1 g/cm³ (Predicted)[5][6] | N/A | N/A |
| pKa (Predicted) | 8.20 ± 0.10[5][6] | N/A | N/A |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol[5][6] | N/A | N/A |
| Storage | 2–8 °C under inert gas[4][5][6] | 2-8°C | 2–8 °C under inert gas (recommended) |
The gem-difluoro substitution is expected to lower the pKa of the piperidine nitrogen due to the electron-withdrawing nature of the fluorine atoms, making it a weaker base compared to its non-fluorinated counterpart, 1-methylpiperidine (pKa ≈ 10.1)[7]. This modulation of basicity can be critical in drug design for optimizing pharmacokinetic properties and reducing off-target effects.
Synthesis and Mechanistic Considerations
A robust and scalable synthesis of 4,4-Difluoro-1-methylpiperidine is essential for its widespread adoption in research and development. While specific literature on its direct synthesis is limited, a logical and efficient pathway can be devised from commercially available starting materials, leveraging established fluorination and N-alkylation methodologies.
Proposed Synthetic Pathway
The proposed synthesis commences with 1-methylpiperidin-4-one, which undergoes geminal difluorination at the C4 position. A common and effective reagent for this transformation is diethylaminosulfur trifluoride (DAST) or its more stable analogues.
Caption: Proposed synthetic route to 4,4-Difluoro-1-methylpiperidine.
Experimental Protocol: A Step-by-Step Guide
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Reaction Setup: To a solution of 1-methylpiperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
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Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the cooled solution. Causality: The reaction is exothermic, and slow addition is crucial to control the reaction temperature and prevent the formation of byproducts. DAST is a powerful fluorinating agent that reacts with the ketone to form a gem-difluoro group.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This step neutralizes the acidic byproducts of the DAST reaction. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4,4-Difluoro-1-methylpiperidine.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Anticipated Spectroscopic Signatures
Confirming the structure of the synthesized 4,4-Difluoro-1-methylpiperidine is paramount. Based on its structure and data from analogous compounds, the following spectroscopic characteristics are expected:
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¹H NMR: The spectrum would show signals for the methyl group (a singlet) and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) will appear as multiplets, as will the protons on the carbons adjacent to the difluorinated carbon (C3 and C5).
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¹³C NMR: The carbon bearing the two fluorine atoms (C4) will appear as a triplet due to C-F coupling. The other carbons of the piperidine ring and the methyl group will also be visible.
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¹⁹F NMR: A single resonance is expected, as the two fluorine atoms are chemically equivalent.
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Mass Spectrometry (MS): The predicted m/z for the protonated molecule [M+H]⁺ is 136.09323[3]. Electrospray ionization (ESI) would likely show this as the parent ion.
Reactivity and Applications in Drug Discovery
The presence of the gem-difluoro group at the 4-position significantly influences the reactivity and utility of the 1-methylpiperidine scaffold. This modification can block metabolic oxidation at that position, a common metabolic pathway for piperidine-containing drugs, thereby increasing the compound's half-life.
A Versatile Scaffold for Bioactive Molecules
4,4-Difluoro-1-methylpiperidine and its derivatives have emerged as key components in the development of potent and selective modulators of various biological targets.
Caption: The 4,4-difluoropiperidine core as a versatile scaffold.
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Orexin Receptor Antagonists: Novel 4,4-difluoropiperidine derivatives have been developed as selective antagonists of orexin receptors, which are involved in regulating the sleep-wake cycle[8]. These compounds hold promise for the treatment of sleep disorders.
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Dopamine D4 Receptor Antagonists: A series of 4,4-difluoropiperidine ether-based compounds have shown exceptional binding affinity and selectivity for the dopamine D4 receptor[9]. These are valuable as tool compounds for studying Parkinson's disease and L-DOPA-induced dyskinesias[9].
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BRD4 Inhibitors: Novel inhibitors of the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, have been designed using a complex scaffold that includes a 4,4-difluoro-1-methyl moiety[10]. One such compound demonstrated potent anti-proliferative effects in leukemia cells[10].
Safety and Handling
GHS Hazard Classification (for 4,4-Difluoropiperidine)
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2].
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Skin Irritation: Causes skin irritation[2].
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Eye Irritation: Causes serious eye irritation[2].
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Respiratory Irritation: May cause respiratory irritation[2].
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
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Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[11].
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[11]. Inert atmosphere storage is recommended[4][5][6].
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste[12]. Avoid generating dust or vapors. All equipment used for handling should be properly grounded to prevent static discharge[11][12].
-
Fire Safety: While not as flammable as 1-methylpiperidine, which is a highly flammable liquid, appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam) should be available[7][12].
Conclusion and Future Outlook
4,4-Difluoro-1-methylpiperidine represents a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a privileged piperidine scaffold with the modulating effects of geminal difluorination offers a compelling strategy for optimizing drug candidates. The ability to fine-tune basicity, block metabolic oxidation, and potentially enhance binding interactions makes this compound an attractive starting point for a wide range of therapeutic targets.
Future research should focus on the development of more diverse synthetic routes to access a wider array of substituted analogues. Furthermore, a more detailed exploration of its conformational preferences and its impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates will undoubtedly solidify the place of 4,4-Difluoro-1-methylpiperidine in the medicinal chemist's toolbox.
References
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PubChem. (n.d.). 4,4-difluoro-1-methylpiperidine (C6H11F2N). Retrieved February 2, 2026, from [Link]
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Journal of Fluorine Chemistry. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved February 2, 2026, from [Link]
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Saeedia, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 4,4-Difluoropiperidine. Retrieved February 2, 2026, from [Link]
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PubMed. (2012). Piperidin-4-one: the potential pharmacophore. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 1-Methylpiperidine. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 4-Methylpiperidine. Retrieved February 2, 2026, from [Link]
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PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][5][8]triazolo[4,3-d][5]diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved February 2, 2026, from [Link]
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